molecular formula C13H13F3O B1324759 Cyclopentyl 4-trifluoromethylphenyl ketone CAS No. 578027-07-3

Cyclopentyl 4-trifluoromethylphenyl ketone

Cat. No. B1324759
M. Wt: 242.24 g/mol
InChI Key: JOWBRWPITZSVFZ-UHFFFAOYSA-N
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Description

Cyclopentyl 4-trifluoromethylphenyl ketone (CTP) is a chemical compound belonging to the class of aryl ketones. It has a molecular weight of 242.24 and is a light yellow oil in physical form .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs), such as CTP, are valuable synthetic targets and synthons in the construction of fluorinated pharmacons . A new and efficient protocol has been developed for the synthesis of ketamine, a similar compound, using a hydroxy ketone intermediate . This process involves five steps and could potentially be adapted for the synthesis of CTP .


Molecular Structure Analysis

The linear formula of CTP is C13H13F3O . The InChI code is 1S/C13H13F3O/c14-13(15,16)11-7-5-10(6-8-11)12(17)9-3-1-2-4-9/h5-9H,1-4H2 .


Chemical Reactions Analysis

While specific chemical reactions involving CTP are not mentioned in the search results, TFMKs in general are known for their role as key intermediates in medicinal chemistry .


Physical And Chemical Properties Analysis

CTP is a light yellow oil . It has a molecular weight of 242.24 and a linear formula of C13H13F3O .

Scientific Research Applications

Applications in Organic Synthesis

Reactivity and Catalysis : Cyclopentyl 4-trifluoromethylphenyl ketone's structural components, such as the cyclopentyl group, are utilized in various organic reactions to synthesize complex molecules. For instance, cyclopentyl organometallic reagents are noted for their ability to undergo reduction or addition reactions with aliphatic ketones, influenced by the choice of metal atom. This versatility allows for the synthesis of compounds like (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid, which are of medicinal interest (Roy et al., 2009).

Catalytic Processes and Intermediate Formation : The cyclopentyl structure plays a pivotal role in catalytic processes and as intermediates in complex chemical reactions. For example, the formation of nickeladihydropyran from cyclopropyl ketone is a critical intermediate step in nickel-catalyzed cycloaddition reactions that yield cyclopentane compounds with specific carbonyl substituents (Ogoshi et al., 2006). Similarly, triflic imide catalyzed [3+2] cycloadditions of silyl enol ethers with donor-acceptor cyclopropanes, producing functionalized cyclopentanes, showcases the role of cyclopentyl structures in facilitating complex molecular constructions (Takasu et al., 2006).

Biosynthesis and Enzymatic Processes : In the realm of biosynthesis, cyclopentyl-related structures are involved in the formation of complex natural compounds. An example is the enzymatic formation of cyclopentyl[b]indole in the biosynthesis of scytonemin, a sunscreen compound produced by cyanobacteria. This process involves unique enzymatic cyclization and decarboxylation steps (Balskus & Walsh, 2009).

Applications in Synthetic Chemistry

Advanced Synthesis and Cycloadditions : Cyclopentyl 4-trifluoromethylphenyl ketone and its related structures are pivotal in the synthesis of complex organic compounds. For example, the intramolecular Heck cyclization is a crucial step in the enantioselective synthesis of compounds with neurotrophic factor-inducing capabilities, illustrating the compound's role in constructing intricate molecular structures (Drege et al., 2006).

Catalysis and Reaction Tuning : The cyclopentyl structure is instrumental in catalytic processes and tuning reactions. For instance, the reactivity profile of cyclopentylmetal reagents with ketones can be modified by altering the metal atom, showcasing the compound's role in fine-tuning chemical reactions for desired outcomes (Roy et al., 2009).

properties

IUPAC Name

cyclopentyl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-13(15,16)11-7-5-10(6-8-11)12(17)9-3-1-2-4-9/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWBRWPITZSVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642573
Record name Cyclopentyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 4-trifluoromethylphenyl ketone

CAS RN

578027-07-3
Record name Cyclopentyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (3.44 g, 14.75 mmol) in anhydrous THF (70 mL) was added dropwise over a period of 30 minutes a solution of cyclopentylmagnesium bromide (2 M in diethyl ether, 29.5 mmol, 14.75 mL) under inert atmosphere of N2. The reaction mixture was slowly allowed to warm to rt overnight. An aqueous solution of HCl (1N, 50 mL) was added and the resulting mixture was extracted with diethyl ether (3×50 mL). The combined organic layers were washed with brine (1×50 mL), dried over MgSO4, filtered and evaporated under vacuum to give a brown oil (3.0 g). Purification by chromatography (SiO2, DCM/c-Hex 1/3) gave the title compound as a colorless oil (610 mg, 17%). 1H NMR (CDCl3, 300 MHz) δ 8.24 (d, J=8.1 Hz, 2H), 7.90 (d, J=8.1 Hz, 2H), 3.96-3.79 (m, 1H), 2.21-2.00 (m, 4H), 2.01-1.71 (m, 4H). HPLC (Condition A), Rt: 5.22 min (HPLC purity: 98.6%).
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
14.75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name

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